5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TGN4 is a synthetic organic compound that belongs to the class of guanidinyl tryptophan derivatives. It has gained attention in scientific research due to its potential as an anti-Alzheimer agent. TGN4 exhibits inhibitory activity against amyloid aggregation, which is a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
TGN4 is synthesized through a series of chemical reactions involving guanidinylation of tryptophan derivatives. The synthetic route typically involves the protection of functional groups, followed by guanidinylation and deprotection steps. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
The industrial production of TGN4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is essential to obtain TGN4 with high purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
TGN4 undergoes various chemical reactions, including:
Oxidation: TGN4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of TGN4.
Substitution: TGN4 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TGN4 may yield oxidized guanidinyl tryptophan derivatives, while reduction can produce reduced forms of TGN4 .
Scientific Research Applications
TGN4 has a wide range of scientific research applications, including:
Chemistry: TGN4 is used as a model compound to study guanidinylation reactions and the behavior of guanidinyl tryptophan derivatives.
Biology: TGN4 is investigated for its interactions with biological membranes and its potential to inhibit amyloid aggregation.
Medicine: TGN4 shows promise as an anti-Alzheimer agent due to its ability to interfere with amyloid aggregation and reduce toxicity towards cell membranes.
Industry: TGN4 is explored for its potential use in the development of new pharmaceuticals targeting neurodegenerative diseases
Mechanism of Action
TGN4 exerts its effects by binding to the amyloid beta monomer and interfering with its movement into cell membranes. This interaction reduces the binding affinity between the amyloid beta monomer and the membrane, thereby inhibiting amyloid aggregation. TGN4 also reduces the conformational transition of the amyloid beta monomer, which is crucial for its aggregation .
Comparison with Similar Compounds
Similar Compounds
- TGN1
- TGN2
- TGN3
Comparison
TGN4 is unique among its analogues due to its higher affinity for the amyloid beta monomer and its lower affinity for the bilayer membrane. This makes TGN4 more effective in reducing amyloid aggregation and toxicity compared to its counterparts .
Properties
Molecular Formula |
C42H66N2O14 |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N2O14/c1-6-7-8-14-17-21-32(48)56-36-34-33(26(2)35(36)49)37-42(54,41(5,53)39(52)57-37)29(25-40(34,4)58-27(3)45)55-31(47)20-18-15-12-10-9-11-13-16-19-24-44-30(46)23-22-28(43)38(50)51/h28-29,34,36-37,53-54H,6-25,43H2,1-5H3,(H,44,46)(H,50,51)/t28?,29-,34+,36-,37-,40-,41+,42+/m0/s1 |
InChI Key |
WSISVGWHSKNHQQ-JEWAQKBPSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C(C1=O)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)([C@](C(=O)O3)(C)O)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1=O)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)(C(C(=O)O3)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.